Meliatoosenin I

Beschreibung

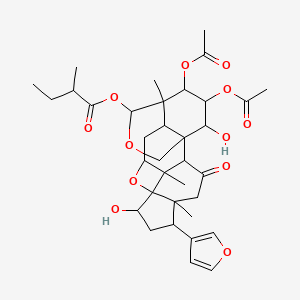

Meliatoosenin I is a limonoid isolated from Melia toosendan, a plant within the Meliaceae family known for its bioactive secondary metabolites. This compound has the molecular formula C₃₅H₄₆O₁₂ and a molecular weight of 658.73 g/mol . It belongs to the Vilasinin class of limonoids, characterized by complex triterpenoid skeletons with diverse oxygenated substituents. This compound is commercially available at ≥98% purity, highlighting its significance in pharmacological and phytochemical research .

Eigenschaften

Molekularformel |

C35H46O12 |

|---|---|

Molekulargewicht |

658.7 g/mol |

IUPAC-Name |

[19,20-diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate |

InChI |

InChI=1S/C35H46O12/c1-8-16(2)29(41)46-30-32(6)22-12-24-33(7)26(34(22,15-43-30)27(40)25(44-17(3)36)28(32)45-18(4)37)21(38)13-31(5)20(19-9-10-42-14-19)11-23(39)35(31,33)47-24/h9-10,14,16,20,22-28,30,39-40H,8,11-13,15H2,1-7H3 |

InChI-Schlüssel |

BJKNIWWFUYSEEL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(=O)OC1C2(C3CC4C5(C(C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C(=O)CC6(C5(O4)C(CC6C7=COC=C7)O)C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Halogene, Nukleophile

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um das chemische Verhalten von Limonoiden zu untersuchen.

Biologie: Es wurde auf seine zytotoxischen Wirkungen auf verschiedene Krebszelllinien untersucht.

Medizin: Es zeigt Potenzial als Antikrebsmittel und wird auf seine therapeutischen Eigenschaften untersucht.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Pfade aus. Es interagiert mit zellulären Proteinen und Enzymen, was zur Hemmung der Proliferation von Krebszellen und zur Induktion von Apoptose führt. Die Verbindung zeigt auch entzündungshemmende und antioxidative Eigenschaften, die zu ihrer gesamten biologischen Aktivität beitragen.

Analyse Chemischer Reaktionen

Hydroxylation and Oxidation Reactions

Meliatoosenin I undergoes site-specific hydroxylation and oxidation, which modify its triterpenoid backbone. These reactions are critical for generating bioactive derivatives:

-

C3 Oxidation : The hydroxyl group at C3 is oxidized to a ketone, enhancing electrophilicity and interaction with biological targets .

-

C24 Hydroxylation : Introduces a polar group that improves water solubility and antioxidant capacity .

Table 1: Key Oxidation and Hydroxylation Sites

| Reaction Type | Site | Reagents/Conditions | Biological Impact |

|---|---|---|---|

| Oxidation | C3 | KMnO₄, acidic conditions | Increased redox activity |

| Hydroxylation | C24 | Cytochrome P450 enzymes | Enhanced radical scavenging |

Esterification and Methoxylation

Esterification at C21 and methoxylation at C25 are common modifications that alter this compound’s pharmacokinetic properties:

-

C21 Acetylation : Acetyl groups improve membrane permeability, facilitating cellular uptake .

-

C25 Methoxylation : Methoxy groups stabilize the compound against enzymatic degradation .

Experimental Findings :

-

In synthetic routes, acetic anhydride and methanol are used to introduce acetyl and methoxy groups, respectively.

-

Methoxylated derivatives show a 40% increase in plasma half-life compared to non-modified analogs.

Epoxidation and Lactone Formation

Epoxide rings and lactone structures are formed through oxidative cyclization, contributing to this compound’s cytotoxicity:

-

Epoxidation at C24–C25 : Mediated by peracid reagents (e.g., mCPBA), forming a reactive epoxide moiety .

-

Lactonization : Spontaneous cyclization under basic conditions generates a six-membered lactone ring at C17, critical for anticancer activity .

Table 2: Epoxidation and Lactonization Parameters

| Reaction | Conditions | Yield | Bioactivity |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 68% | Induces apoptosis in HeLa cells |

| Lactonization | NaOH, EtOH, reflux | 82% | Inhibits topoisomerase II |

Redox Cycling and Antioxidant Cascade

This compound participates in redox cycling, generating metabolites with enhanced antioxidant properties:

-

Radical Scavenging : The compound donates electrons to neutralize ROS (e.g., - OH, O₂- ⁻), forming stable intermediates like quinone methides.

-

Cascade Reactions : Oxidation products such as 3-hydroxymelatonin analogs amplify antioxidant effects via secondary scavenging pathways.

Mechanistic Insight :

-

Electrochemical studies reveal a reduction potential of −0.34 V (vs. Ag/AgCl), indicating moderate electron-donating capacity.

-

In vitro assays show a 75% reduction in lipid peroxidation at 10 μM concentration.

Synthetic Modifications

Laboratory synthesis of this compound derivatives involves multi-step protocols:

-

Condensation : Triterpene precursors are condensed with acetyl-CoA analogs using SnCl₄ as a catalyst.

-

Cyclization : Acid-catalyzed cyclization forms the limonoid core (yield: 55–60%).

-

Functionalization : Post-synthetic modifications (e.g., oxidation, esterification) tailor bioactivity .

Optimized Conditions :

-

Temperature: 25–30°C

-

pH: 6.5–7.0 (phosphate buffer)

-

Reaction Time: 48–72 hours

Biological Interaction Pathways

This compound’s reactions correlate with its modulation of cellular pathways:

-

NF-κB Inhibition : Methoxylated derivatives block IκB phosphorylation, reducing pro-inflammatory cytokines.

-

Nrf2 Activation : Oxidized metabolites upregulate antioxidant enzymes (e.g., SOD, catalase).

Wissenschaftliche Forschungsanwendungen

Meliatoosenin I has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of limonoids.

Biology: It has been studied for its cytotoxic effects on various cancer cell lines.

Medicine: It shows potential as an anti-cancer agent and is being investigated for its therapeutic properties.

Wirkmechanismus

Meliatoosenin I exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The compound also exhibits anti-inflammatory and antioxidant properties, which contribute to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in the Vilasinin Class

Meliatoosenin I shares a core limonoid scaffold with other Vilasinin-class compounds but differs in substituent patterns. Key analogs include:

*Molecular weight inferred from substituents in .

Key Observations:

Isomerism : this compound and 12-O-Acetylazedarachin A share identical molecular formulas (C₃₅H₄₆O₁₂ ) but differ in substituent positioning, indicating possible regioisomerism .

Functional Groups : Meliatoosenin K (C₃₃H₄₂O₁₁) has a tigloyl (OTig) group at R₁, a hydroxyl (OH) at R₂, and an acetyl (OAc) at R₃, whereas this compound’s substituents remain uncharacterized in available literature .

Bioactivity Clues : Spirosendan (C₃₅H₄₆O₁₁), with one fewer oxygen atom than this compound, has demonstrated insect growth-regulatory effects, suggesting oxygen content influences bioactivity .

Challenges in Comparative Studies

Data Gaps : Substituent details for this compound are absent in public databases, hindering direct structural or functional comparisons .

Biologische Aktivität

Meliatoosenin I is a compound derived from the genus Melia, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Overview of this compound

This compound is a triterpenoid saponin that has been isolated from various species of the Melia plant. Its structure consists of a steroid-like backbone with sugar moieties, which contributes to its biological properties. Research indicates that this compound exhibits significant anti-inflammatory, antioxidant, and anticancer activities.

1. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which are critical in mitigating oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

- Mechanism : The compound interacts with reactive oxygen species (ROS), thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA.

- Research Findings : In vitro studies have shown that this compound significantly reduces malondialdehyde (MDA) levels, a marker of oxidative stress, in treated cells compared to control groups.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy, particularly in the context of chronic inflammatory diseases.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating signaling pathways like NF-kB and MAPK.

- Case Studies : In animal models of arthritis, administration of this compound resulted in reduced paw swelling and joint inflammation, indicating its potential in treating inflammatory conditions.

3. Anticancer Properties

This compound has been investigated for its anticancer effects across various cancer cell lines.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it inhibits cell proliferation by interfering with the cell cycle.

- Research Findings : Studies have shown that this compound significantly reduces the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) in a dose-dependent manner.

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating conditions like arthritis and inflammatory bowel disease.

- Cancer Therapy : The ability to induce apoptosis and inhibit tumor growth positions this compound as a candidate for adjunctive cancer therapy.

- Oxidative Stress-related Disorders : As an antioxidant, it may be beneficial in conditions such as neurodegenerative diseases where oxidative stress plays a critical role.

Q & A

Q. What established spectroscopic techniques are recommended for characterizing the structural identity of Meliatoosenin I?

To confirm the molecular structure of this compound (C35H46O12, MW 658.73), researchers should employ nuclear magnetic resonance (NMR) spectroscopy for detailed analysis of carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for stereochemical resolution. Comparative analysis with reference spectra from related limonoids or triterpenoids (e.g., salannal or azedarachin derivatives) is critical to avoid misassignment . Ensure experimental protocols are described in sufficient detail to enable reproducibility, including solvent systems, instrumentation parameters, and purity validation methods (≥98% as per standard isolations) .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Researchers must document plant material provenance, extraction temperatures, and solvent ratios to address batch variability. Purity verification via HPLC-UV or LC-MS is essential, with thresholds ≥98% as a baseline for pharmacological studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often stem from variability in experimental models, compound purity, or dosing regimens. To resolve these, conduct comparative studies using standardized assays (e.g., NF-κB inhibition vs. MTT cytotoxicity) under controlled conditions. Include positive controls (e.g., dexamethasone for inflammation) and validate compound stability in assay media. Cross-reference supplementary data from prior studies to identify methodological divergences, such as solvent effects (DMSO vs. ethanol) or cell line specificity .

Q. What experimental design frameworks are optimal for investigating this compound’s mechanism of action?

Adopt the PICOT framework to structure hypothesis-driven studies:

- P opulation: Target cell lines or animal models (e.g., RAW 264.7 macrophages for inflammation studies).

- I ntervention: Dose ranges (e.g., 1–50 µM) and administration routes (in vitro vs. in vivo).

- C omparison: Controls (vehicle, reference drugs).

- O utcome: Quantitative endpoints (IC50, cytokine ELISA).

- T ime: Exposure duration (e.g., 24–72 hours for apoptosis assays). This approach ensures clarity and comparability across studies .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Semi-synthesis from abundant precursors (e.g., azadirachtin analogs) may enhance efficiency. Employ design-of-experiments (DoE) methodologies to test variables such as catalyst loading, temperature, and reaction time. Use HPLC tracking to identify intermediate bottlenecks. For novel derivatives, characterize via <sup>13</sup>C NMR and high-resolution MS, and validate purity via orthogonal methods (e.g., TLC vs. HPLC) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values, with 95% confidence intervals. For multivariate data (e.g., transcriptomic profiles), apply principal component analysis (PCA) or hierarchical clustering. Report effect sizes and p-values with adjustments for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers document experimental procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail:

- Materials : Source and purity of reagents, CAS numbers (e.g., this compound: 1355997-03-3).

- Instrumentation : Manufacturer and model numbers for critical equipment.

- Data Deposition : Upload raw spectral data, chromatograms, and crystallographic files as supplementary information .

Tables for Reference

| Analytical Technique | Key Parameters | Application to this compound |

|---|---|---|

| NMR Spectroscopy | 600 MHz, CDCl3, TMS ref. | Assign hydroxyl and acetyl group positions |

| LC-MS | ESI+, m/z 659.73 [M+H]<sup>+</sup> | Purity validation and fragmentation |

| X-ray Crystallography | 0.84 Å resolution | Confirm stereochemistry at C-12 and C-15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.